

A2E TFA Salt: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *Pyridinium bisretinoid A2E TFA*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-retinylidene-N-retinylethanolamine (A2E) is a pyridinium bisretinoid and a major fluorophore component of lipofuscin, which accumulates in retinal pigment epithelial (RPE) cells with age and in certain retinal degenerative diseases.[1][2] The trifluoroacetate (TFA) salt of A2E is a common form used in research due to its stability and the prevalence of TFA in purification protocols.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, purification, and biological activities of A2E TFA salt, tailored for professionals in biomedical research and drug development.

Chemical Structure and Properties

A2E is biosynthesized from two molecules of all-trans-retinal and one molecule of ethanolamine.[1] The chemical structure features a pyridinium core, which carries a permanent positive charge, with two extended polyene side chains derived from retinal. The trifluoroacetate anion (CF_3COO^-) serves as the counterion to the positively charged pyridinium nitrogen.[3]

Physicochemical Properties of A2E TFA Salt

A comprehensive summary of the known quantitative properties of A2E TFA salt is presented below.

Property	Value	Reference
Molecular Formula	$C_{42}H_{58}NO \cdot C_2HF_3O_2$	[4]
Molecular Weight	706.94 g/mol	[4][5]
Appearance	Neat	[4]
Solubility	Soluble in DMSO.	[6]
Storage Conditions	Store at $-80^{\circ}C$ in an amber vial wrapped in foil.[7] Stock solutions in DMSO can be stored at $-80^{\circ}C$ for 6 months or $-20^{\circ}C$ for 1 month.[6]	[6][7]

Spectral Properties of A2E

Spectral Data	Value	Reference
UV-Vis λ_{max} (in Methanol)	439 nm, 336 nm	[8]
Molar Extinction Coefficient (ϵ) (in Methanol)	36,900 $M^{-1}cm^{-1}$ at 439 nm; 25,600 $M^{-1}cm^{-1}$ at 336 nm	[3][8]
Mass Spectrometry (m/z)	The molecular weight of the A2E cation is 592.[3] Fragmentation of A2E (m/z = 592) and its furanoid oxide (m/z = 608) yields characteristic losses (e.g., M-190, M-150, M-172).[9]	[3][9]

Experimental Protocols

Synthesis of A2E

A widely used method for the synthesis of A2E is a one-pot reaction that yields the product in approximately 49% yield.[\[1\]](#)[\[2\]](#)

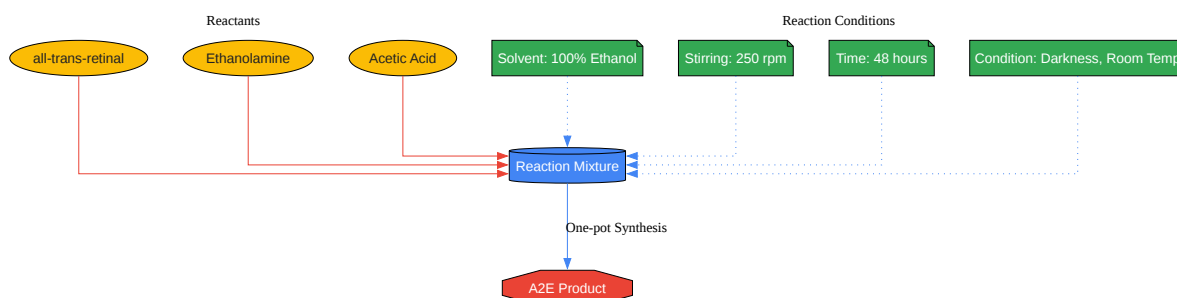
Materials:

- all-trans-retinal
- Ethanolamine
- Acetic acid
- Ethanol (100%)

Procedure:

- Combine 50 mg of all-trans-retinal, 4.75 μ L of ethanolamine, and 4.65 μ L of acetic acid in 1.5 mL of 100% ethanol.[\[10\]](#)
- Stir the reaction mixture at 250 rpm for 48 hours in the dark at room temperature.[\[10\]](#)

Experimental Workflow for A2E Synthesis



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Caption: One-pot synthesis of A2E from retinal, ethanolamine, and acetic acid.

Purification of A2E

Purification of the crude A2E product is critical to remove unreacted starting materials and byproducts. Two common methods are silica gel chromatography and cation exchange resin purification. The use of trifluoroacetic acid (TFA) in the mobile phase during HPLC purification results in the formation of the A2E TFA salt.[7][11]

Method 1: Silica Gel Column Chromatography

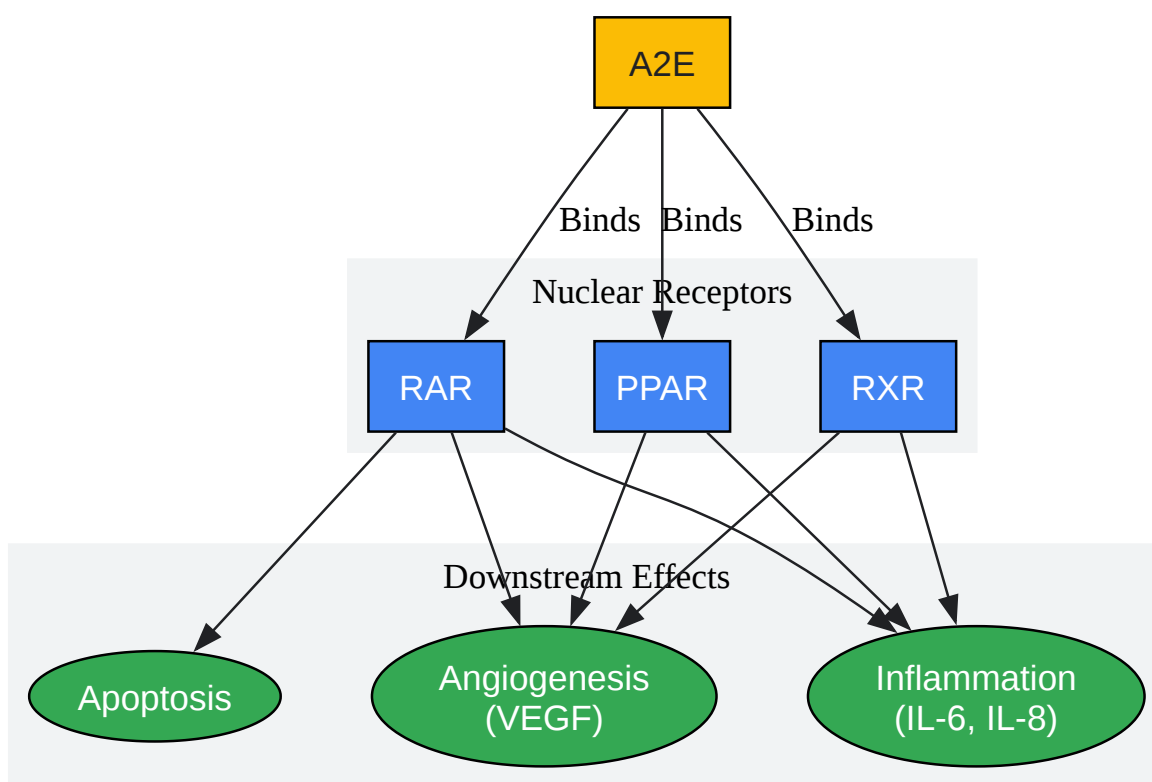
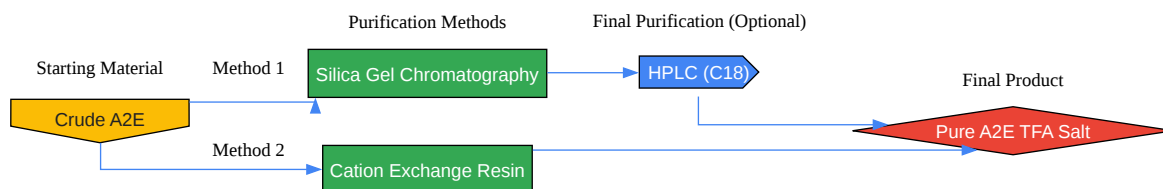
- Concentrate the reaction mixture in vacuo.[10]
- Purify the residue by silica gel column chromatography.[7]
- Elute with a mobile phase of methanol:chloroform (5:95).[7]

- Further elute with methanol:chloroform:trifluoroacetic acid (8:92:0.001).[7]
- For highly pure samples, perform HPLC purification using a C18 column with a gradient of water and methanol (85–96%) containing 0.1% trifluoroacetic acid.[7][10]

Method 2: Cation Exchange Resin Purification This method offers a more rapid and economical alternative to HPLC for larger scale preparations.[11]

- Load the crude reaction mixture onto a weak acid cation exchange resin.[11]
- Wash the resin with 80% methanol containing sodium hydroxide (pH 12) to remove unreacted starting materials and intermediates.[11]
- Elute the resin with 100% methanol.[11]
- Elute A2E and iso-A2E with 100% methanol containing 0.1% trifluoroacetic acid.[11]

Purification Workflow for A2E



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